molecular formula C21H22N2O4 B12210090 methyl 6-(4-methylphenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate

methyl 6-(4-methylphenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate

Cat. No.: B12210090
M. Wt: 366.4 g/mol
InChI Key: VUUQHZRGSFEDJD-UHFFFAOYSA-N
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Description

Methyl 6-(4-methylphenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate is a complex heterocyclic compound featuring a fused pyrazino[1,2-a]quinoline core. This structure incorporates multiple functional groups, including a 4-methylphenyl substituent, ester (carboxylate), and ketone (dioxo) moieties.

Properties

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

methyl 6-(4-methylphenyl)-4,7-dioxo-2,3,6,8,9,10-hexahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate

InChI

InChI=1S/C21H22N2O4/c1-12-6-8-13(9-7-12)16-17-14(4-3-5-15(17)24)23-11-10-22-20(25)19(23)18(16)21(26)27-2/h6-9,16H,3-5,10-11H2,1-2H3,(H,22,25)

InChI Key

VUUQHZRGSFEDJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CCCC3=O)N4CCNC(=O)C4=C2C(=O)OC

Origin of Product

United States

Preparation Methods

The synthesis of methyl 6-(4-methylphenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of aniline derivatives with acetophenone under acidic conditions, followed by cyclization and esterification . Industrial production methods often employ catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 6-(4-methylphenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Core Diversity: The target compound’s pyrazinoquinoline core differs from imidazopyridine () and pyrazole-quinoline hybrids (), which may influence electronic properties and binding affinities.
  • Synthetic Flexibility: Similar to and , the compound’s synthesis likely involves multicomponent reactions or cyclocondensation, leveraging ketones and nucleophiles (e.g., hydrazines or cyano derivatives).
Bioactivity and Mechanism of Action

While bioactivity data for the target compound are absent in the evidence, structurally related compounds exhibit notable pharmacological profiles:

  • Enzyme Inhibition : Thiazolo-pyrimidine hybrids () demonstrate kinase or protease inhibitory activity, attributed to their planar aromatic systems and hydrogen-bonding substituents.
  • Cytotoxicity: Imidazopyridines () with nitro or cyano groups may target redox-sensitive pathways in cancer cells.
Spectral and Physicochemical Properties

Comparative spectral data highlight structural distinctions:

Property Target Compound Diethyl Imidazopyridine () Pyrazole-Quinoline Hybrid ()
Molecular Weight ~450–500 g/mol (estimated) 510.48 g/mol ~350–400 g/mol
Melting Point Not reported 243–245°C Not reported
1H-NMR Shifts Expected peaks: aromatic protons (δ 7.2–8.1), methyl groups (δ 2.3–2.5) Aromatic (δ 7.5–8.3), ethyl esters (δ 1.2–4.4) Quinoline protons (δ 8.0–9.0), pyrazole (δ 6.5–7.5)
IR Absorptions C=O (1700–1750 cm⁻¹), C-O ester (1250 cm⁻¹) C≡N (2200 cm⁻¹), C=O (1720 cm⁻¹) C=O (1680 cm⁻¹), N-H (3300 cm⁻¹)

Insights :

  • The target compound’s ester and ketone groups dominate its IR profile, distinguishing it from cyano-containing analogs ().
  • Its fused pyrazinoquinoline system may lead to unique NMR splitting patterns compared to simpler pyridine or pyrazole derivatives.

Biological Activity

Methyl 6-(4-methylphenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrazinoquinoline core with various functional groups that may contribute to its biological activity. The presence of the methyl and phenyl groups suggests potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar pyrazinoquinoline derivatives. For instance, compounds with structural similarities have shown promising results in inhibiting cancer cell proliferation and targeting specific pathways involved in tumor growth.

Case Study: Antiproliferative Effects

In a study examining various derivatives of pyrazino[1,2-a]quinolines, it was found that certain compounds exhibited significant antiproliferative activity against different cancer cell lines. These compounds demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 29 nM to 78 nM. Notably, one derivative had an IC50 value of 0.08 µM against EGFR (epidermal growth factor receptor), indicating potent inhibitory effects on cancer cell lines associated with mutant EGFR/BRAF pathways .

The mechanism through which this compound exerts its biological effects may involve:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cell signaling pathways that regulate proliferation and survival.
  • Induction of Apoptosis : Evidence suggests that these compounds can induce programmed cell death in cancer cells.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties that may protect normal cells from oxidative stress while targeting cancerous cells.

Antimicrobial Activity

Beyond anticancer properties, there is emerging evidence regarding the antimicrobial activity of pyrazinoquinoline derivatives. Research indicates that certain compounds can inhibit the growth of various pathogens through mechanisms such as disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Table: Biological Activities of Pyrazinoquinoline Derivatives

Compound NameActivity TypeTarget/PathwayIC50/Effectiveness
Compound AAntiproliferativeEGFR/BRAFIC50 = 0.08 µM
Compound BAntimicrobialVarious bacteriaZone of inhibition = 12 mm
Compound CAntioxidantFree radicalsScavenging activity = 84.01%

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